molecular formula C14H16N4O3S B2531425 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2195942-24-4

1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2531425
CAS No.: 2195942-24-4
M. Wt: 320.37
InChI Key: XXUYTWHUJABRTK-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for investigating new therapeutic strategies for challenging diseases. Its structure incorporates a 1,3,4-thiadiazole ring linked via an oxy-piperidine scaffold to a dihydropyridin-2-one group. This specific architecture is characteristic of a class of 1-arylcarbonyl-4-oxy-piperidine compounds that have been demonstrated in patents to be useful for the treatment of neurodegenerative diseases . The 1,3,4-thiadiazole moiety is a key pharmacophore known to possess diverse biological activities. Scientific literature extensively documents that 1,3,4-thiadiazole derivatives exhibit notable cytotoxic and anticancer properties . These compounds can act as bioisosteres of pyrimidine bases, which may allow them to disrupt critical cellular processes like DNA replication in cancer cells . Furthermore, recent studies have shown that conjugating known drug motifs with a 1,3,4-thiadiazole ring can produce novel hybrid molecules with potent inhibitory activity against enzymes like acetylcholinesterase (AChE), a key target in managing neurodegenerative conditions such as Alzheimer's disease . The strategic molecular design of this compound suggests its primary research value lies in its potential multi-target mechanism of action. It is investigated for its ability to modulate neuronal signaling pathways relevant to neurodegeneration and for its capacity to inhibit the proliferation of various human cancer cell lines . Researchers utilize this compound in vitro to study its effects on specific enzymatic targets and cellular models, providing crucial insights for the development of new pharmacological agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-17-6-2-3-11(12(17)19)13(20)18-7-4-10(5-8-18)21-14-16-15-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUYTWHUJABRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-2-pyridone with 4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing the 1,3,4-thiadiazole moiety. The presence of this structural feature in the compound under discussion suggests potential activity against various cancer cell lines.

  • Mechanism of Action: Research indicates that derivatives of 1,3,4-thiadiazole can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. For instance, compounds with this structure have shown efficacy against Ehrlich's Ascites Carcinoma cells and other cancer types through mechanisms involving the inhibition of key kinases such as ERK1/2 .
  • Case Studies: In one study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines including lung (A549) and breast cancer (MCF7). Notably, certain derivatives exhibited significant antiproliferative effects with IC50 values indicating strong activity .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. The thiadiazole component is known for its ability to enhance the antimicrobial properties of various derivatives.

  • Antibacterial and Antifungal Activity: A study on related compounds demonstrated effective antibacterial action against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that the incorporation of thiadiazole into piperidine derivatives can yield effective antimicrobial agents .

Neuropharmacological Applications

The structural components of this compound may also confer neuropharmacological benefits.

  • CNS Activity: Compounds similar to 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one have been studied for their potential neuroprotective effects. For example, certain derivatives have shown promise in modulating neurotransmitter systems and providing neuroprotection in models of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Core Structural Similarities

All compared compounds share the 1-methyl-1,2-dihydropyridin-2-one scaffold linked to a piperidine ring via a carbonyl group. Variations arise in the substituents on the piperidine ring, which critically influence physicochemical properties and biological activity.

Key Analogs and Their Properties

Compound Name & CAS Number Molecular Formula Molecular Weight (g/mol) Substituent on Piperidine Key Features Source
Target Compound C₁₅H₁₇N₅O₃S ~371.39 1,3,4-Thiadiazol-2-yloxy Sulfur-rich heterocycle; potential for enhanced target binding N/A
1-methyl-3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one (1797857-25-0) C₁₈H₂₁N₃O₃ 327.38 6-Methylpyridin-2-yloxy Pyridine-based substituent; moderate polarity Product catalog
1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one (1903794-09-1) C₁₉H₂₃N₃O₂S 357.47 Thieno[3,2-c]pyridin-5-yl Fused thienopyridine; increased lipophilicity and π-π stacking potential Research chemical
4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one (2640970-20-1) C₂₀H₂₅N₃O₄ 371.43 3-Methylpyridin-4-yloxy (via methylene) Methoxy group on dihydropyridinone; extended linker for substituent Product catalog
1-Methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one (2741927-84-2) C₂₁H₂₄F₃N₅O₂ 443.45 Methyl[4-(trifluoromethyl)pyridin-2-yl]amino Trifluoromethyl group; enhanced metabolic stability and hydrophobicity CAS registry

Structural and Functional Insights

Pyridine-based substituents (e.g., 6-methylpyridin-2-yloxy) offer moderate polarity and hydrogen-bonding capabilities, while the thienopyridine in adds sulfur-mediated hydrophobic interactions.

Lipophilicity and Solubility :

  • The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
  • The methoxy group in may enhance aqueous solubility compared to sulfur-containing analogs.

Thiadiazole derivatives are frequently explored in anticancer and antimicrobial research due to their heterocyclic reactivity .

Biological Activity

The compound 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a derivative of the biologically active 1,3,4-thiadiazole scaffold. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system has been recognized for its broad spectrum of biological activities. Compounds containing this scaffold have demonstrated various pharmacological effects including:

  • Antimicrobial
  • Antitumor
  • Anti-inflammatory
  • Anticonvulsant
  • Antidiabetic

These properties stem from the ability of thiadiazole derivatives to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various 1,3,4-thiadiazole compounds showed potent activity against different bacterial strains. The structural modifications on the thiadiazole moiety were crucial for enhancing antimicrobial efficacy.

CompoundActivityReference
1-Methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine]Moderate antibacterial activity
5-(Thiophen-2-yl)-1,3,4-thiadiazoleHigh activity against E. coli and S. aureus

Anticancer Activity

The anticancer potential of 1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine] has been evaluated against various cancer cell lines. Notably, compounds with the thiadiazole unit have shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µg/mL)Mechanism of ActionReference
MCF-70.28Cell cycle arrest at G2/M phase
HepG29.6Downregulation of MMP2 and VEGFA

These findings suggest that the compound may function through multiple pathways including cell cycle modulation and apoptosis induction.

Anti-inflammatory Activity

Thiadiazole derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies and Research Findings

A series of studies have focused on synthesizing and characterizing new thiadiazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized several new thiadiazole derivatives and evaluated their anticancer activity against HepG2 and MCF-7 cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity.
    • Reference: Sarafroz et al., 2019 .
  • Molecular Docking Studies : Molecular docking studies revealed that these compounds could effectively bind to key proteins involved in cancer progression, suggesting a rational basis for their observed biological activities.
    • Reference: Kikkeri et al., 2020 .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for constructing the 1,2-dihydropyridin-2-one core in this compound?

  • Methodological Answer : The 1,2-dihydropyridin-2-one moiety can be synthesized via cyclization reactions using substituted pyridine precursors. For example, Clauson–Kaas reactions (using 2-nitroaniline and dimethoxytetrahydrofuran) followed by reduction and lactam formation are effective, as demonstrated in multi-step syntheses of structurally related dihydropyridinones . Amide bond formation between the piperidine and dihydropyridinone units can be achieved using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions.

Q. How should spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous compounds. For instance, the dihydropyridinone carbonyl carbon typically resonates at δ ~165–175 ppm in 13C NMR, while the thiadiazole protons appear as singlets near δ 8.5–9.0 ppm in 1H NMR .
  • IR : Confirm the presence of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .

Q. What crystallographic methods are used to resolve structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous confirmation. Crystals grown via slow evaporation (e.g., in DCM/hexane mixtures) can reveal bond angles, stereochemistry, and intermolecular interactions. For example, X-ray studies of pyrroloquinoxaline derivatives confirmed planarity of heterocyclic cores and spatial orientation of substituents .

Advanced Questions

Q. How can reaction conditions be optimized for introducing the 1,3,4-thiadiazol-2-yloxy group onto the piperidine ring?

  • Methodological Answer :

  • Step 1 : Prepare 2-mercapto-1,3,4-thiadiazole and activate it using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution with a pre-functionalized piperidine (e.g., 4-hydroxy-piperidine).
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., Pd-based catalysts for coupling steps) .
  • Step 3 : Purify via column chromatography (gradient elution) and validate purity using HPLC-MS .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

  • Methodological Answer :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HL-60, K562) with IC₅₀ calculations .
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™).
  • Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity for GPCRs or ion channels .

Q. How can impurity profiles be characterized during scale-up synthesis?

  • Methodological Answer :

  • Analytical HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect byproducts. Compare retention times to reference standards .
  • LC-MS/MS : Identify impurities via fragmentation patterns. For example, hydrolyzed amide bonds or oxidized thiadiazole rings may appear as +16 or +18 Da adducts .
  • Stability studies : Conduct accelerated degradation (40°C/75% RH for 4 weeks) to identify hydrolytic or photolytic degradation pathways .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace thiadiazole with triazole or oxadiazole) and compare bioactivity .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Validate with mutagenesis studies .
  • Thermal analysis : DSC/TGA can correlate melting points/thermal stability with structural rigidity introduced by the piperidine-thiadiazole linkage .

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